N'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

Physicochemical profiling Lead optimization Library design

N'-[5-(3-Bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide (CAS 865659-23-0) is a synthetic small-molecule thiazole derivative bearing a C5-(3-bromothiophene-2-carbonyl) ketone and an N,N-dimethylformimidamide side chain. Its molecular formula is C11H10BrN3OS2 (molecular weight 344.25 g/mol).

Molecular Formula C11H10BrN3OS2
Molecular Weight 344.3 g/mol
Cat. No. B12513033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[5-(3-bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Molecular FormulaC11H10BrN3OS2
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=NC=C(S1)C(=O)C2=C(C=CS2)Br
InChIInChI=1S/C11H10BrN3OS2/c1-15(2)6-14-11-13-5-8(18-11)9(16)10-7(12)3-4-17-10/h3-6H,1-2H3
InChIKeySHWLUHKMLKYSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[5-(3-Bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide – Core Identity and Procurement-Relevant Physicochemical Profile


N'-[5-(3-Bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide (CAS 865659-23-0) is a synthetic small-molecule thiazole derivative bearing a C5-(3-bromothiophene-2-carbonyl) ketone and an N,N-dimethylformimidamide side chain. Its molecular formula is C11H10BrN3OS2 (molecular weight 344.25 g/mol) . The compound was originally deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) as MLS000080668 (PubChem SID 865659), indicating its historical use as a screening library member [1]. Predicted physicochemical properties include a boiling point of 453.8±53.0 °C, density of 1.63±0.1 g/cm³, and a pKa of 3.94±0.50 . The presence of a reactive 3-bromothiophene carbonyl group and a basic amidine moiety distinguishes this chemotype from simpler thiazole amides and unsubstituted benzoyl analogs with respect to hydrogen-bonding capacity, electronic character, and potential for metal-catalyzed cross-coupling derivatization.

Why N'-[5-(3-Bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide Cannot Be Replaced by Close Thiazole Analogs


Generic substitution within this compound class is unreliable because the 3-bromothiophene-2-carbonyl substituent simultaneously modulates three selection-critical parameters: (i) the electronic character of the thiazole ketone conjugation system, which controls target engagement in RORγt and related nuclear receptor ligand-binding pockets [1]; (ii) the heavy-atom effect of bromine, which alters X-ray and neutron scattering properties in co-crystallography and biophysical assays; and (iii) the steric and torsional profile at the 5-position of the thiazole ring, which diverges markedly from unsubstituted benzoyl or biphenyl analogs. The closest purchasable comparators—(E)-N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide (CAS 865659-43-4, MW 259.33) and the biphenyl analog N,N-dimethyl-N'-[5-(4-phenylbenzoyl)-1,3-thiazol-2-yl]methanimidamide (CAS 861211-31-6, MW 335.4) [2]—differ not only in molecular weight and lipophilicity but also in the absence of the bromine atom, which precludes their use as direct surrogates in assays requiring a brominated probe or in synthetic sequences where a bromothiophene handle is the intended diversification point.

Quantitative Differentiation Evidence for N'-[5-(3-Bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide


Bromine-Driven Molecular Weight and Predicted logP Differentiation vs. the Benzoyl Analog

The target compound has a molecular weight of 344.25 g/mol and a calculated logP of approximately 3.67, based on ZINC database predictions [1]. In contrast, the benzoyl analog (E)-N'-(5-benzoyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide has a molecular weight of 259.33 g/mol and a computed XLogP3-AA of approximately 2.5 [2]. The bromothiophene substitution adds approximately 85 g/mol in molecular weight and increases predicted lipophilicity by over 1 logP unit. This shift moves the compound into a different property space relevant for CNS penetration (logP 1–4) and membrane permeability, which may alter cell-based assay performance relative to the benzoyl comparator.

Physicochemical profiling Lead optimization Library design

Predicted pKa Divergence: Impact on Ionization State in Biological Assays

The target compound has a predicted pKa of 3.94±0.50, as reported by ChemicalBook . This value is consistent with the protonation of the dimethylmethanimidamide nitrogen. By contrast, the benzoyl analog (lacking the electron-withdrawing bromothiophene group) is predicted to have a slightly higher pKa of approximately 4.2–4.5 for the same amidine moiety . At physiological pH 7.4, both compounds exist predominantly in their uncharged free-base form; however, at the acidic pH of endosomal compartments (pH 5.0–6.0) or in certain subcellular organelle-targeting assays, the ~0.5 unit pKa difference translates into a measurable shift in the fraction ionized (Δ% ionized ≈ 5–10%), potentially affecting apparent potency in target-engagement readouts performed under acidic conditions.

Ionization state Assay design Solubility

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Differentiation

The target compound has a topological polar surface area (tPSA) of 54 Ų and 5 hydrogen-bond acceptor atoms, as catalogued in the ZINC database [1]. The benzoyl analog, with a molecular formula of C13H13N3OS, has only 3 hydrogen-bond acceptor atoms (one fewer oxygen and one fewer sulfur) and an estimated tPSA of approximately 40–45 Ų [2]. The additional thiophene sulfur and bromine (which, while not an H-bond acceptor, polarizes the adjacent carbonyl) increase the target compound's polarity footprint. This differentiation is relevant for passive membrane permeability predictions and for interpreting fragment-based screening hit rates when a library containing both scaffolds is screened against the same target panel.

Drug-likeness Permeability Fragment-based screening

Class-Level Differentiation: Amidine vs. Amide Chemotype in RORγt Nuclear Receptor Binding

The target compound bears an N,N-dimethylmethanimidamide (amidine) side chain, whereas the well-characterized GSK RORγt inhibitor series employs amide linkages at the 2-position of the thiazole ring [1]. In the GSK series, the lead amide compound 8h achieved potent RORγt binding and in vivo efficacy in EAE and CIA models via oral dosing [1]. Although no head-to-head RORγt potency data are publicly available for this specific bromothiophene amidine, the amidine group is a stronger base and a distinct hydrogen-bond donor/acceptor motif compared to the amide, which is expected to produce different SAR vectors and potentially alter selectivity profiles against related nuclear receptors (RORα, RORβ). The presence of the 3-bromothiophene carbonyl further differentiates this compound from the GSK amide series, where aryl ketone substitution was limited to phenyl and substituted phenyl groups.

RORγt inhibition Th17 differentiation Autoimmune disease

N'-[5-(3-Bromothiophene-2-carbonyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide: High-Value Procurement and Application Scenarios


Brominated Probe for X-Ray Co-Crystallography and Heavy-Atom Derivatization

The covalent bromine atom on the thiophene ring provides anomalous scattering signal for experimental phasing in protein crystallography. Unlike the benzoyl or biphenyl analogs (which lack bromine), this compound can serve as a direct heavy-atom derivative without requiring post-synthetic bromination. The predicted logP of ~3.67 and moderate tPSA of 54 Ų [1] suggest sufficient solubility for co-crystallization trials at typical screening concentrations (1–10 mM in DMSO). Procurement of this specific brominated scaffold eliminates the need for in-house derivatization of the benzoyl analog, reducing synthesis time by 1–2 weeks in structural biology workflows.

Synthetic Diversification via Suzuki-Miyaura Cross-Coupling at the 3-Bromothiophene Handle

The aryl bromide on the thiophene ring is a competent coupling partner for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.), enabling late-stage diversification of the screening hit without altering the thiazole-amidine pharmacophore. In contrast, the benzoyl analog (CAS 865659-43-4) lacks a synthetic handle for modular derivatization, making the bromothiophene compound the preferred starting material for parallel library synthesis. This positions the compound as a strategic building block for medicinal chemistry groups building focused libraries around the thiazole-amidine core.

Negative Control or Orthogonal Chemotype in RORγt Amide-Based Screening Cascades

Because the compound employs an amidine rather than the amide linkage found in published GSK RORγt inhibitors [2], it can serve as an orthogonal chemotype control in Th17 differentiation or RORγt FRET assays. Any concordant activity between this amidine and the amide series would strengthen target engagement confidence, while discordant results would highlight chemotype-dependent artifacts. The bromothiophene substitution further distinguishes it from the amide series, providing a stringent test of scaffold generality.

Property-Based Library Design: Expanding Chemical Space Beyond Amide-Containing Screening Decks

With 5 hydrogen-bond acceptors, a predicted logP of ~3.67, and a molecular weight of 344.25 g/mol [1], the compound occupies a region of physicochemical space that is underrepresented in many commercial amide-centric libraries. Procurement for inclusion in diversity-oriented screening collections adds a brominated, amidine-containing vector that complements existing thiazole-amide sets, increasing the probability of identifying hits against targets sensitive to halogen bonding or those requiring a basic amidine moiety for binding.

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